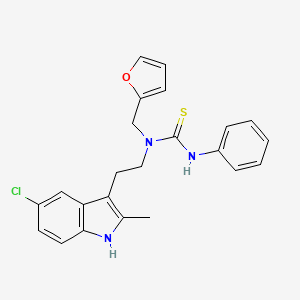

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea

Descripción

Propiedades

IUPAC Name |

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3OS/c1-16-20(21-14-17(24)9-10-22(21)25-16)11-12-27(15-19-8-5-13-28-19)23(29)26-18-6-3-2-4-7-18/h2-10,13-14,25H,11-12,15H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPAJOOKDLNRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methyl-1H-indole, furan-2-ylmethanol, and phenyl isothiocyanate.

Formation of Intermediates: The indole derivative is alkylated with an appropriate alkylating agent to introduce the ethyl group. Similarly, furan-2-ylmethanol is converted to its corresponding furan-2-ylmethyl chloride.

Thiourea Formation: The final step involves the reaction of the alkylated indole and furan-2-ylmethyl chloride with phenyl isothiocyanate to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or furan rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparación Con Compuestos Similares

Structural Comparison with Similar Thiourea Derivatives

Core Thiourea Modifications

- 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b): Shares the furan-2-ylmethyl and chlorophenyl substituents but lacks the indole-ethyl chain. X-ray studies confirm its monoclinic crystal system (space group P21), with the thiourea core adopting a planar conformation .

- 1-(2-(1H-Indol-3-yl)ethyl)-3-phenylthiourea (3) : A precursor in synthesizing indole-thiazole hybrids, this compound lacks the 5-chloro-2-methylindole and furan-2-ylmethyl groups. It demonstrated moderate antimicrobial activity, highlighting the importance of substituent diversity .

Indole Substituent Variations

- 1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-furylmethyl)-3-(4-methoxyphenyl)thiourea: Replaces the 5-chloroindole with a 5-fluoroindole and substitutes phenyl with 4-methoxyphenyl.

- 3-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea : Introduces a 4-fluorophenyl and 5-methoxyindole, which may influence electronic properties and binding affinity .

Heterocyclic Additions

- N-[2-(4-Benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-phenylthiourea (9a) : Incorporates a benzothiazole-piperazine moiety, showing antitumor activity. This underscores the role of extended aromatic systems in enhancing cytotoxicity .

Antimicrobial Activity

- Compound 8b exhibited high antimicrobial activity, attributed to the chloro and furan groups enhancing electron-withdrawing effects and interaction with microbial enzymes .

- Derivatives lacking halogenation (e.g., 3 ) showed reduced efficacy, suggesting halogens like chlorine or fluorine are critical for potency .

Antiproliferative and Antitumor Potential

- 9a demonstrated antitumor activity against multiple cell lines, linked to the benzothiazole group’s ability to intercalate DNA or inhibit kinases .

- The absence of similar data for the target compound implies structural optimization (e.g., adding benzothiazole) may be necessary for comparable activity.

MAO-B Inhibition

- Indole-thiourea hybrids (e.g., 5f ) with fluorobenzoyl groups showed MAO-B inhibitory activity, suggesting the target compound’s indole and thiourea motifs could confer neuroprotective effects .

Actividad Biológica

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and enzyme inhibition. This article reviews the current understanding of its biological activity based on recent studies.

The compound's molecular formula is , with a molecular weight of approximately 453.0 g/mol. Its structure features a thiourea moiety, which is known for its biological significance.

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant anticancer properties.

- Mechanism of Action : The compound targets specific molecular pathways involved in cancer cell proliferation and angiogenesis. It has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression, particularly affecting the S phase12.

- Efficacy : In vitro studies have demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, including those related to pancreatic and breast cancers1. Notably, derivatives with similar structures have shown promising results with IC50 values as low as 1.50 µM in leukemia cell lines1.

| Cell Line Type | IC50 (µM) |

|---|---|

| Pancreatic Cancer | 7 - 20 |

| Breast Cancer | <20 |

| Leukemia | 1.50 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties.

- Spectrum of Activity : It has been tested against various bacterial and fungal strains, showing effective inhibition3. Compounds containing chloro and methyl substituents generally displayed enhanced antimicrobial activity2.

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Moderate |

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been explored.

- AChE and BChE Inhibition : Studies indicate that thiourea derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values reported between 33.27 nM and 412.5 nM1. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

Several case studies highlight the biological significance of thiourea derivatives:

- Study on Anticancer Effects : A recent study evaluated the anticancer effects of a series of thiourea compounds against MCF-7 breast cancer cells, revealing that the compound significantly reduced cell viability and altered cell morphology, indicating apoptosis1.

- Antimicrobial Evaluation : Another study focused on synthesizing new thiourea derivatives, demonstrating their effectiveness against various microbial strains, with specific emphasis on their antioxidant properties as well2.

Q & A

Basic: What experimental methods are recommended to synthesize this thiourea derivative?

Answer:

Synthesis typically involves multi-step organic reactions, starting with functionalization of the indole and furan moieties followed by thiourea coupling. A controlled synthesis approach, as described for structurally similar polycationic reagents (e.g., copolymerization of CMDA and DMDAAC in ), can be adapted. Key steps include:

- Indole alkylation : Introduce the 2-(5-chloro-2-methylindol-3-yl)ethyl group via Friedel-Crafts or nucleophilic substitution.

- Furan methylation : Attach the furan-2-ylmethyl group using a Mitsunobu reaction or alkyl halide coupling.

- Thiourea formation : React the intermediate amine with phenyl isothiocyanate under inert conditions (e.g., dry THF, nitrogen atmosphere).

Purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry are critical .

Basic: How can researchers confirm the molecular structure of this compound?

Answer:

Structural validation requires a combination of analytical techniques:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D configuration, as demonstrated for indole derivatives in (R factor = 0.041, data-to-parameter ratio = 16.4). This method confirms bond lengths, angles, and stereochemistry .

- NMR spectroscopy : Compare experimental ¹H/¹³C chemical shifts with computational predictions (e.g., DFT calculations).

- High-resolution mass spectrometry (HRMS) : Verify the molecular formula (e.g., [M+H]⁺ or [M-H]⁻ peaks).

Advanced: How can contradictory crystallographic and computational data be resolved?

Answer:

Discrepancies between experimental (e.g., X-ray) and computational models (e.g., DFT-optimized structures) often arise from crystal packing effects or solvent interactions. To resolve these:

- Cross-validation : Perform SC-XRD ( , 11 ) and compare with solid-state NMR or neutron diffraction data.

- Molecular dynamics (MD) simulations : Simulate the compound in solution to assess conformational flexibility.

- Electron density maps : Analyze residual density in XRD data to identify disordered regions or hydrogen bonding artifacts .

Advanced: What strategies improve the yield of the thiourea coupling step?

Answer:

Optimization involves:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate thiourea formation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Gradual heating (40–60°C) minimizes side reactions like thiourea dimerization.

Refer to for analogous controlled synthesis protocols, where reaction parameters (e.g., initiator concentration, monomer ratio) are systematically varied .

Basic: Which analytical techniques assess the purity of this compound?

Answer:

- HPLC with UV detection : Use phenylthiourea derivatives ( ) as reference standards. A C18 column and gradient elution (acetonitrile/water) can separate impurities.

- Melting point analysis : Compare experimental values with literature data (∆mp > 2°C indicates impurities).

- Elemental analysis (EA) : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced: How can computational models predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use the SMILES string (e.g., from , 16 ) to generate 3D conformers and dock into target proteins (e.g., kinases) using software like AutoDock Vina.

- MD simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water model) over 100+ ns.

- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Cross-reference with experimental IC₅₀ values from enzymatic assays .

Advanced: What safety protocols are recommended for handling chlorinated indole intermediates?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods for synthesis steps involving 5-chloro-2-methylindole (see ).

- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before incineration.

- First aid : For skin contact, wash with 10% ethanol solution ( ) and seek medical attention if irritation persists .

Basic: How can researchers access reliable spectral data for this compound?

Answer:

- PubChem : Retrieve experimental NMR and IR spectra for analogous thiourea derivatives (e.g., , 16 ).

- Cambridge Structural Database (CSD) : Search for indole-thiourea co-crystals to compare bond parameters.

- Collaborative datasets : Share raw spectral data via platforms like Zenodo to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.